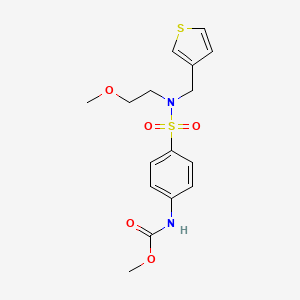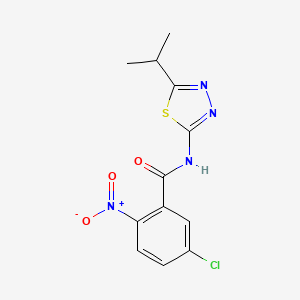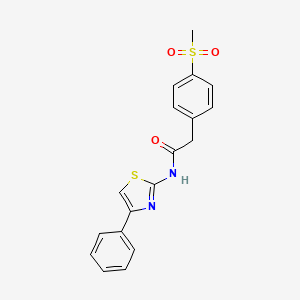![molecular formula C8H11F2N3O2 B2680757 Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate CAS No. 2247207-61-8](/img/structure/B2680757.png)
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. The presence of the difluoromethyl group and the pyrazole ring in its structure contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyrazole derivatives using difluorocarbene reagents . This process can be carried out under various conditions, including the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions, utilizing efficient and scalable processes. The choice of reagents and catalysts is crucial to ensure high yield and purity of the final product. Advanced techniques such as continuous flow chemistry might be employed to optimize the reaction conditions and improve production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Applications De Recherche Scientifique
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate has several scientific research applications:
Mécanisme D'action
The mechanism by which Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pyrazole ring may participate in hydrogen bonding and other interactions that modulate the compound’s activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-[[1-(trifluoromethyl)-5-methylpyrazol-4-yl]amino]acetate
- Methyl 2-[[1-(chloromethyl)-5-methylpyrazol-4-yl]amino]acetate
- Methyl 2-[[1-(bromomethyl)-5-methylpyrazol-4-yl]amino]acetate
Uniqueness
Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties. This group can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it valuable in various applications .
Propriétés
IUPAC Name |
methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N3O2/c1-5-6(11-4-7(14)15-2)3-12-13(5)8(9)10/h3,8,11H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRVFFVVMYHQDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(F)F)NCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
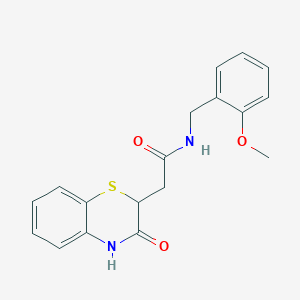
![1-(2-methoxyphenyl)-4-[1-(oxan-4-yl)piperidin-4-yl]piperazine](/img/structure/B2680678.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B2680679.png)
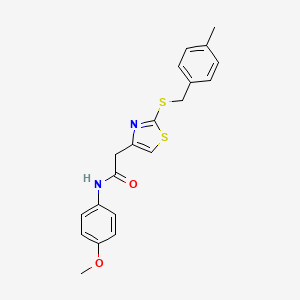
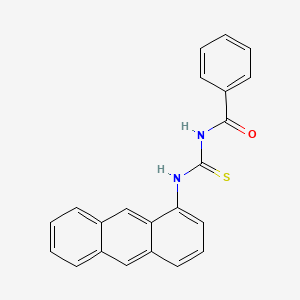

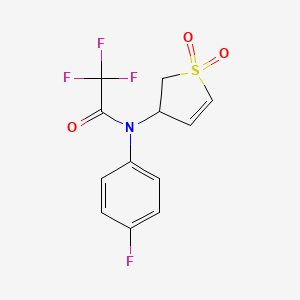
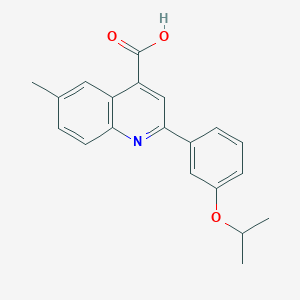

![N-[3-(3-chlorophenyl)-3-hydroxypropyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2680690.png)

